5-Methoxytryptophan

Description

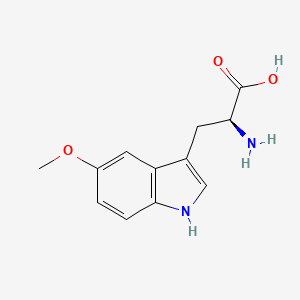

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2504-22-5, 25197-96-0 | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Methoxytryptophan from L-Tryptophan

Introduction

This compound (5-MTP) is a naturally occurring metabolite of the essential amino acid L-tryptophan. It has garnered significant interest in the scientific and pharmaceutical communities due to its diverse biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumorigenic properties. As a potential therapeutic agent, the efficient and scalable synthesis of 5-MTP is of paramount importance. This technical guide provides a comprehensive overview of the primary enzymatic and chemical pathways for the synthesis of 5-MTP from L-tryptophan, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Enzymatic Synthesis Pathway

The biosynthesis of 5-MTP from L-tryptophan in non-neuronal cells is a two-step enzymatic cascade. This pathway offers high specificity and stereoselectivity, yielding the biologically active L-isomer of 5-MTP.

The enzymatic synthesis of this compound from L-tryptophan proceeds via a two-step pathway catalyzed by Tryptophan Hydroxylase 1 (TPH1) and Hydroxyindole O-methyltransferase (HIOMT)[1].

-

Hydroxylation of L-tryptophan: The first and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxy-L-tryptophan (B1678058) (5-HTP). This reaction is catalyzed by Tryptophan Hydroxylase 1 (TPH1), a monooxygenase that requires molecular oxygen and a tetrahydrobiopterin (B1682763) (BH4) cofactor[2].

-

Methylation of 5-hydroxytryptophan (B29612): The intermediate, 5-HTP, is then O-methylated at the 5-hydroxyl group to yield 5-methoxy-L-tryptophan. This reaction is catalyzed by Hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor[1].

Quantitative Data for Enzymatic Synthesis

The following table summarizes key quantitative parameters for the enzymatic synthesis of 5-hydroxytryptophan, a crucial intermediate in 5-MTP production. Data for the direct two-step conversion to 5-MTP is limited; however, whole-cell bioconversion studies for 5-HTP provide valuable insights into the efficiency of the initial hydroxylation step.

| Parameter | Value | Organism/System | Reference |

| 5-HTP Titer | 2.67 g/L | E. coli whole-cell bioconversion | [3] |

| Conversion Rate (L-Trp to 5-HTP) | 67.02% | E. coli whole-cell bioconversion | [3] |

| 5-HTP Yield | 86.7% | Engineered Tryptophan Synthase | [4] |

| Engineered TPH2 kcat/Km | 2.85-fold increase vs WT | In vitro | [5] |

Experimental Protocols: Enzymatic Synthesis

1. Recombinant Enzyme Expression and Purification

a) Tryptophan Hydroxylase 1 (TPH1)

This protocol is adapted from methods for expressing and purifying recombinant human TPH1.

-

Expression Vector: Human TPH1 cDNA is cloned into a suitable expression vector, such as pET vector with an N-terminal His-tag.

-

Host Strain: E. coli BL21(DE3) is a commonly used host for protein expression.

-

Culture Conditions:

-

Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged TPH1 with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

b) Hydroxyindole O-methyltransferase (HIOMT)

This protocol is based on general methods for recombinant methyltransferase purification.

-

Expression and Purification: The expression and purification of HIOMT can follow a similar protocol to TPH1, utilizing a pET vector system with a His-tag in E. coli. The specific buffers and conditions may need to be optimized for HIOMT stability and activity.

2. In Vitro Two-Step Enzymatic Synthesis of 5-MTP

This protocol describes a coupled enzyme assay for the synthesis of 5-MTP from L-tryptophan.

-

Reaction Mixture:

-

50 mM HEPES buffer, pH 7.4

-

1 mM L-tryptophan

-

2 mM Tetrahydrobiopterin (BH4)

-

100 µM Fe(NH₄)₂(SO₄)₂

-

1 mM Dithiothreitol (DTT)

-

10 U Catalase

-

1-5 µM purified recombinant TPH1

-

1-5 µM purified recombinant HIOMT

-

2 mM S-adenosyl-L-methionine (SAM)

-

-

Procedure:

-

Prepare the reaction mixture without the enzymes and SAM and pre-warm to 37°C.

-

Initiate the reaction by adding TPH1 and HIOMT.

-

After a short incubation (e.g., 5 minutes) to allow for the production of some 5-HTP, add SAM to the reaction mixture.

-

Incubate the reaction at 37°C for a desired period (e.g., 1-4 hours).

-

Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid to precipitate the enzymes.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 5-MTP.

-

3. Analytical Methods

-

HPLC with Fluorescence or Mass Spectrometry Detection: The concentration of 5-MTP in the reaction mixture can be quantified by reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Fluorescence detection (Excitation ~280 nm, Emission ~345 nm) or mass spectrometry (MS) for higher sensitivity and specificity[6].

-

Chemical Synthesis Pathway

The chemical synthesis of 5-MTP from L-tryptophan is a multi-step process that typically involves the protection of the amino and carboxyl groups, followed by the selective methylation of the 5-hydroxyl group of the indole ring, and subsequent deprotection. A common starting material for this synthesis is 5-hydroxy-L-tryptophan.

Experimental Protocol: Chemical Synthesis

This protocol outlines a representative chemical synthesis of 5-MTP from 5-HTP.

1. Protection of 5-Hydroxy-L-tryptophan

a) N-Boc Protection:

-

Suspend 5-hydroxy-L-tryptophan in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base such as sodium bicarbonate (NaHCO₃).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the N-Boc-5-hydroxytryptophan with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and evaporate the solvent to obtain the product.

b) Methyl Esterification:

-

Dissolve the N-Boc-5-hydroxytryptophan in methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester.

2. Methylation of the 5-Hydroxyl Group

-

Dissolve the protected 5-hydroxytryptophan (Boc-5-HTP-OMe) in a suitable solvent such as acetone (B3395972) or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), and a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)[7][8].

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the inorganic salts, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

3. Deprotection to Yield this compound

a) Saponification of the Methyl Ester:

-

Dissolve the protected this compound in a mixture of THF and water.

-

Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the ester is hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

b) Removal of the N-Boc Group:

-

Dissolve the resulting carboxylic acid in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature until the Boc group is removed (monitored by TLC).

-

Evaporate the solvent and excess acid under reduced pressure.

-

Purify the final product, 5-methoxy-L-tryptophan, by recrystallization or preparative HPLC.

4. Characterization of this compound

The identity and purity of the synthesized 5-MTP should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

-

¹H NMR (in D₂O): Characteristic signals for the indole ring protons, the methoxy (B1213986) group (around 3.8 ppm), and the amino acid backbone protons.

-

¹³C NMR: Resonances corresponding to the indole carbons, the methoxy carbon (around 55 ppm), and the carbonyl and alpha-carbons of the amino acid.

-

Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of 5-MTP (C₁₂H₁₄N₂O₃, MW: 234.25 g/mol ).

Conclusion

This guide has detailed the primary enzymatic and chemical pathways for the synthesis of this compound from L-tryptophan. The enzymatic route offers high stereoselectivity and is ideal for producing the biologically active L-isomer. Advances in metabolic engineering and whole-cell bioconversion are making this approach increasingly viable for large-scale production. The chemical synthesis route, while requiring multiple protection and deprotection steps, provides a versatile alternative for producing 5-MTP and its analogs. The choice of synthesis pathway will depend on the specific requirements of the research or drug development program, including desired scale, purity, and cost-effectiveness. The provided protocols and data serve as a valuable resource for scientists and researchers working with this promising therapeutic molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Directed Evolution Improves the Enzymatic Synthesis of L-5-Hydroxytryptophan by an Engineered Tryptophan Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous 5-Methoxytryptophan: A Comprehensive Technical Guide on its Production and Significance in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptophan (5-MTP), an endogenous metabolite of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest in mammalian physiology and pathology. Initially identified as a factor that suppresses cyclooxygenase-2 (COX-2), it is now recognized for its potent anti-inflammatory, anti-fibrotic, and vasoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the endogenous production of 5-MTP in mammals, its quantitative levels in various tissues, detailed experimental protocols for its detection and quantification, and its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Endogenous Production of this compound

The biosynthesis of 5-MTP in mammals occurs via a two-step enzymatic pathway originating from L-tryptophan. The first and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), catalyzed by the enzyme tryptophan hydroxylase-1 (TPH-1). Subsequently, the enzyme hydroxyindole O-methyltransferase (HIOMT) methylates 5-HTP to form 5-MTP.[1]

Endogenous production of 5-MTP has been identified in a variety of mammalian cell types, including:

-

Fibroblasts[1]

-

Vascular endothelial cells[1]

-

Vascular smooth muscle cells[1]

-

Renal epithelial cells[1]

-

Bronchial epithelial cells[1]

This widespread production underscores the potential for 5-MTP to exert both local and systemic effects.

Quantitative Levels of this compound

The concentration of endogenous 5-MTP can vary significantly between species and physiological or pathological states. While comprehensive data across all mammalian tissues is still an active area of research, current findings provide valuable insights into its circulating and tissue-specific levels.

| Species | Tissue/Fluid | Concentration | Notes | Reference(s) |

| Human | Serum (healthy) | 1.02 µM | Mean concentration from 30 healthy subjects. | [1] |

| Plasma | ~2 ng/mL | This finding suggests significantly lower levels than other reports and highlights the need for standardized quantification methods. | ||

| Serum (sepsis) | Reduced | Levels are significantly decreased in patients with sepsis. | [1] | |

| Serum (chronic kidney disease) | Reduced | 5-MTP levels are inversely correlated with the progression of chronic kidney disease. | [4][5] | |

| Mouse | Serum (saline-treated) | 0.19 µmol/L | Baseline circulating level in healthy mice. | [6] |

| Serum (LPS-treated) | 0.04 µmol/L | Lipopolysaccharide (LPS) treatment significantly reduces serum 5-MTP levels. | [6] | |

| Aortic Tissue | Detected | 5-MTP is present in the aortic tissue of healthy mice. | [7] | |

| Lung Tissue | Detected | Found in the lung tissue of normal mice. | [6] | |

| Kidney Tissue | Detected | Present in the kidney tissue of normal mice. | [6] |

Signaling Pathways Modulated by this compound

5-MTP exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and fibrosis.

Inhibition of Pro-inflammatory Pathways

5-MTP has been shown to inhibit the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by 5-MTP leads to a reduction in the production of pro-inflammatory mediators.

Attenuation of Pro-fibrotic Pathways

In the context of tissue fibrosis, 5-MTP has been found to block the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it inhibits the phosphorylation of SMAD3 and the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, both of which are critical for the development of fibrosis.[3]

Experimental Protocols

Accurate detection and quantification of 5-MTP are crucial for research and clinical applications. The following sections provide an overview of commonly used methodologies.

General Experimental Workflow

A typical workflow for the analysis of 5-MTP from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation.

Quantification of 5-MTP by High-Performance Liquid Chromatography (HPLC)

Sample Preparation (Plasma):

-

Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and acetonitrile (e.g., 85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 285 nm and emission at 345 nm.

Quantification of 5-MTP by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Sample Preparation (Tissue):

-

Tissue Homogenization: Homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold methanol/water (80:20, v/v) containing an internal standard (e.g., 5-MTP-d4).

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.

UPLC-MS Conditions:

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-MTP and its internal standard.

Detection of 5-MTP by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits provide a high-throughput method for the quantification of 5-MTP in serum, plasma, and other biological fluids.

General Protocol:

-

Standard and Sample Preparation: Prepare a standard curve using the provided 5-MTP standard. Dilute samples as required.

-

Coating: Add standards and samples to the wells of the microplate pre-coated with an anti-5-MTP antibody.

-

Incubation: Incubate the plate to allow 5-MTP in the samples and standards to bind to the immobilized antibody.

-

Detection Antibody: Add a biotinylated detection antibody specific for 5-MTP.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of bound 5-MTP.

-

Stop Solution: Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the concentration of 5-MTP in the samples by interpolating from the standard curve.

Immunohistochemical Detection of 5-MTP in Tissues

Protocol for Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for 5-MTP overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody.

-

Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) reagent.

-

Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Conclusion

The endogenous production of this compound in various mammalian tissues highlights its importance as a signaling molecule with significant protective effects against inflammation and fibrosis. The ability to accurately quantify its levels and understand its mechanisms of action through the modulation of key signaling pathways opens up new avenues for therapeutic intervention in a range of diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the physiological and pathological roles of this intriguing tryptophan metabolite. Continued investigation into the tissue-specific concentrations and the precise molecular interactions of 5-MTP will be crucial for translating these fundamental discoveries into novel clinical applications.

References

- 1. longdom.org [longdom.org]

- 2. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 3. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Restoration of this compound protects against atherosclerotic chondrogenesis and calcification in ApoE-/- mice fed high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-Methoxytryptophan in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, is rapidly gaining recognition as a crucial signaling molecule with pleiotropic effects on cellular processes. Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor, its roles have expanded to encompass potent anti-inflammatory, anti-fibrotic, anti-cancer, and vasoprotective activities. This technical guide provides an in-depth overview of the biological functions of 5-MTP, focusing on its molecular mechanisms and signaling pathways. It aims to serve as a comprehensive resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological interactions.

Introduction

This compound is a tryptophan metabolite produced in various cell types, including fibroblasts, vascular endothelial cells, and epithelial cells.[1] Its synthesis from L-tryptophan is a two-step enzymatic process catalyzed by tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase (HIOMT).[1][2] Unlike other tryptophan metabolites, 5-MTP has emerged as a protective agent against a range of pathological conditions, including inflammation, fibrosis, and cancer.[2][3][4] This document consolidates the current understanding of 5-MTP's cellular functions and provides a technical framework for its further investigation.

Biological Roles and Cellular Functions

Anti-Inflammatory Effects

5-MTP exhibits significant anti-inflammatory properties by modulating the activity of immune cells and suppressing the production of pro-inflammatory mediators. It has been shown to inhibit macrophage activation and the release of cytokines such as IL-1β, TNFα, and IL-6.[1] Furthermore, 5-MTP can block the transmigration of monocytes and macrophages to sites of injury, thereby reducing inflammatory infiltration.[1] A key mechanism underlying these effects is the inhibition of the p38 MAPK and NF-κB signaling pathways.[3][5]

Anti-Fibrotic Activity

Tissue fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a hallmark of chronic diseases affecting organs like the liver, kidneys, heart, and lungs. 5-MTP has demonstrated potent anti-fibrotic effects in various animal models.[1] It inhibits the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for matrix production.[1] This is achieved through the disruption of pro-fibrotic signaling pathways, including TGFβ/SMAD3 and PI-3K/Akt.[1]

Anti-Cancer Properties

Emerging evidence highlights the anti-cancer potential of 5-MTP. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells, including colorectal cancer.[2][4][6] 5-MTP can induce apoptosis and cell cycle arrest in tumor cells.[2][6] One of the proposed mechanisms for its anti-cancer activity is the suppression of COX-2 overexpression in cancer cells.[4] Furthermore, it has been demonstrated that 5-MTP can modulate the PI3K/Akt/FoxO3a signaling pathway in colorectal cancer cells.[2]

Vasoprotective Functions

5-MTP plays a crucial role in maintaining vascular homeostasis. It protects the endothelial barrier function and promotes endothelial repair.[3][5] In contrast, it inhibits the migration and proliferation of vascular smooth muscle cells, key events in the development of intimal hyperplasia and atherosclerosis.[3][7] These vasoprotective effects are largely mediated by the inhibition of the p38 MAPK signaling pathway.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of 5-MTP in various cellular models.

| Cell Line | 5-MTP Concentration | Observed Effect | Reference |

| HCT-116 (Colorectal Cancer) | 5, 25, 100 µM | Inhibition of cell proliferation, induction of apoptosis and reactive oxygen species. | [2] |

| HCT-15 (Colorectal Cancer) | 5, 25, 100 µM | Inhibition of cell proliferation. | [2] |

| SW480 (Colorectal Cancer) | 5, 25, 100 µM | Inhibition of cell proliferation. | [2] |

| RAW264.7 (Macrophages) | 5 - 50 µM | Inhibition of LPS-induced IL-6 and TNF-α production. | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 15 - 50 µM | Prevention of endothelial barrier disruption. | [8] |

| In Vivo Model | 5-MTP Dosage | Outcome | Reference |

| Murine Sepsis Model (LPS-induced) | 23.4 mg/kg | Increased survival, reduced lung injury. | [8] |

| Murine Cecal Ligation and Puncture (CLP) Sepsis Model | 23.4 mg/kg | Increased survival. | [8] |

| Murine Carotid Artery Ligation Model | 25 mg/kg/day | Reduced neointima formation. | [7] |

Signaling Pathways

The biological effects of 5-MTP are mediated through its interaction with several key intracellular signaling pathways.

Biosynthesis of this compound

Caption: Biosynthesis pathway of this compound from L-Tryptophan.

Anti-Inflammatory and Anti-Fibrotic Signaling

Caption: 5-MTP inhibits key signaling pathways in inflammation and fibrosis.

Anti-Cancer Signaling in Colorectal Cancer

Caption: 5-MTP's inhibitory effect on the PI3K/Akt/FoxO3a pathway in cancer.

Experimental Protocols

Quantification of 5-MTP in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of 5-MTP in serum, plasma, or cell culture media.

Methodology:

-

Sample Preparation:

-

To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 5-MTP-d4) to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-MTP (e.g., m/z 235.1 → 174.1) and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of 5-MTP standard.

-

Quantify the 5-MTP concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the effect of 5-MTP on the proliferation of adherent cells.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of 5-MTP (e.g., 0, 5, 25, 50, 100 µM) in fresh culture medium.

-

Include a vehicle control (medium with the solvent used to dissolve 5-MTP).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

Assay:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of 5-MTP on the phosphorylation and expression levels of key proteins in a signaling pathway (e.g., p38 MAPK, Akt).

Methodology:

-

Cell Lysis:

-

Treat cells with 5-MTP and/or a stimulant (e.g., LPS, TGF-β) for the specified time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion and Future Directions

This compound is a promising endogenous molecule with significant therapeutic potential across a spectrum of diseases driven by inflammation, fibrosis, and aberrant cell proliferation. Its ability to modulate multiple key signaling pathways underscores its importance in cellular homeostasis. The detailed methodologies and summarized data presented in this guide are intended to facilitate further research into the precise mechanisms of 5-MTP action and to accelerate its translation into novel therapeutic strategies. Future research should focus on identifying the specific cellular receptors for 5-MTP, further elucidating its downstream signaling networks, and conducting preclinical and clinical studies to validate its efficacy and safety in human diseases.

References

- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 2. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

The Emergence of 5-Methoxytryptophan: A Novel Endogenous Regulator in Health and Disease

A comprehensive overview of the discovery, biosynthesis, and therapeutic potential of the tryptophan metabolite 5-Methoxytryptophan (5-MTP) for researchers, scientists, and drug development professionals.

Introduction

Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor and termed "cytoguardin," this compound (5-MTP) has emerged as a crucial endogenous metabolite of tryptophan with significant anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2] This technical guide delves into the core aspects of 5-MTP, from its discovery and biosynthesis to its mechanism of action and the analytical methodologies for its detection. The information presented herein is intended to provide a deep understanding of 5-MTP for researchers and professionals in the field of drug development and biomedical science.

Discovery and Cellular Origin

5-MTP was first discovered as a novel tryptophan metabolite with potent anti-cancer and anti-inflammatory actions.[3] It is endogenously produced by a variety of cells, including human fibroblasts, endothelial cells, vascular smooth muscle cells, and renal and bronchial epithelial cells.[3][4][5] Vascular endothelial cells are a major source of circulating 5-MTP, releasing it into the extracellular milieu via Golgi vesicular trafficking.[4]

Biosynthesis of this compound

The synthesis of 5-MTP from L-tryptophan is a two-step enzymatic process.[6]

-

Hydroxylation of Tryptophan: The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). The isoform TPH-1 is predominantly expressed in peripheral tissues and is the key enzyme for 5-MTP production in cells like fibroblasts and vascular endothelial cells.[4]

-

Methylation of 5-Hydroxytryptophan: The second and final step is the methylation of 5-HTP to form 5-MTP. This reaction is catalyzed by hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[4][5]

Physiological Concentrations and Therapeutic Implications

5-MTP has been detected in human blood, with a mean serum concentration of 1.02 µM in healthy individuals.[3] However, serum levels of 5-MTP are observed to be reduced in patients with sepsis, chronic kidney disease, and acute myocardial infarction, suggesting its potential role as a biomarker.[3][7]

| Parameter | Value | Reference |

| Mean Serum Concentration (Healthy Subjects) | 1.02 µM | [3] |

| Effective Concentration (in vitro, anti-inflammatory) | 5-10 µM (inhibits NF-κB and cytokine production) | [6] |

| Effective Concentration (in vitro, cellular events) | 15-50 µM (prevents endothelial barrier disruption) | [6] |

Mechanism of Action: Signaling Pathways

5-MTP exerts its biological effects by modulating key inflammatory and fibrotic signaling pathways. A primary mechanism is the inhibition of p38 mitogen-activated protein kinase (MAPK) activation.[7] By blocking p38 MAPK phosphorylation, 5-MTP can suppress the downstream activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6][7] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as COX-2.[6]

Experimental Protocols

The identification and quantification of 5-MTP rely on sensitive analytical techniques. Below are generalized protocols for the detection of 5-MTP and related metabolites.

Sample Preparation for LC-MS/MS Analysis

This protocol is suitable for the analysis of 5-MTP in biological matrices like plasma or serum.

-

Internal Standard Spiking: To 100 µL of the biological sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 5-Hydroxy L-Tryptophan-d4).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[8]

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]

-

Mobile Phase A: 0.1% formic acid in water.[8]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

-

Flow Rate: 0.4 mL/min.[8]

-

Column Temperature: 40°C.[8]

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of the target analytes.

Therapeutic Potential and Future Directions

The discovery of 5-MTP has opened new avenues for therapeutic interventions in a range of diseases characterized by inflammation and fibrosis.[4] Its ability to control macrophage activation, inhibit fibroblast differentiation, and protect endothelial barrier function highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-fibrotic drugs.[4][6] Furthermore, its role in cancer progression and metastasis warrants further investigation for potential cancer chemoprevention strategies.[2] Future research should focus on elucidating the full spectrum of its physiological roles and translating these findings into clinical applications.

References

- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

5-Methoxytryptophan: A Technical Guide to its Immunomodulatory Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, is emerging as a significant modulator of the immune response. Possessing potent anti-inflammatory and anti-fibrotic properties, 5-MTP presents a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the current understanding of 5-MTP's immunomodulatory functions, focusing on its effects on key immune cells and signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this area.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and fibrosis. The tryptophan metabolic pathways have garnered significant attention for their role in immune regulation. One such metabolite, this compound (5-MTP), has been identified as an innate anti-inflammatory molecule with significant therapeutic potential.[1] It is produced by various cell types, including endothelial cells, fibroblasts, and epithelial cells, through the tryptophan hydroxylase (TPH) pathway.[1] This guide synthesizes the current knowledge on the mechanisms by which 5-MTP modulates immune responses, providing a valuable resource for researchers in the field.

Immunomodulatory Effects of this compound

5-MTP exerts its immunomodulatory effects primarily by targeting macrophages and T lymphocytes, key players in both innate and adaptive immunity.

Modulation of Macrophage Function

Macrophages are central to the inflammatory process, capable of adopting pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. 5-MTP has been shown to potently suppress the pro-inflammatory functions of macrophages.

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: 5-MTP significantly inhibits the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), from activated macrophages.[1] This suppression of the "cytokine storm" is a key aspect of its anti-inflammatory action.[2]

-

Suppression of Inflammatory Mediators: 5-MTP has been identified as a suppressor of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][3]

-

Inhibition of Macrophage Migration and Recruitment: By blocking the secretion of chemokines, 5-MTP reduces the recruitment of monocytes and macrophages to sites of inflammation and tissue injury.[1]

Modulation of T Cell Response

Emerging evidence suggests that 5-MTP also plays a role in shaping the adaptive immune response by influencing T cell differentiation and function.

-

Suppression of Th1 Cells: In the context of autoimmune models, 5-MTP has been shown to suppress the differentiation of T helper 1 (Th1) cells, which are key drivers of cell-mediated inflammation.[4]

-

Promotion of Regulatory T Cells (Tregs): Concurrent with the suppression of Th1 cells, 5-MTP has been observed to increase the population of regulatory T cells (Tregs).[4] Tregs are crucial for maintaining immune tolerance and preventing autoimmunity.

Molecular Mechanisms of Action

The immunomodulatory effects of 5-MTP are underpinned by its ability to interfere with key intracellular signaling pathways that govern the inflammatory response.

Inhibition of p38 MAPK and NF-κB Signaling Pathways

A primary mechanism of action for 5-MTP is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5]

-

p38 MAPK Pathway: The p38 MAPK pathway is a critical regulator of inflammatory cytokine production. 5-MTP has been shown to block the phosphorylation and activation of p38 MAPK in macrophages and other cell types in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3]

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of genes involved in inflammation and immunity. 5-MTP inhibits the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[5][6]

Interaction with the IDO Pathway and Aryl Hydrocarbon Receptor (AhR)

While direct evidence is still emerging, the structural similarity of 5-MTP to other tryptophan metabolites suggests potential interactions with the Indoleamine 2,3-dioxygenase (IDO) pathway and the Aryl Hydrocarbon Receptor (AhR), both of which are critical regulators of immune tolerance. Pro-inflammatory stimuli can promote the degradation of 5-MTP by IDO-1.[7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the available quantitative data on the effects of 5-MTP on various immune parameters. It is important to note that comprehensive dose-response data is limited in the current literature.

Table 1: Effect of 5-MTP on Macrophage-Mediated Inflammation

| Parameter | Cell Type | Stimulant | 5-MTP Concentration | Observed Effect | Reference |

| Cytokine Production | |||||

| IL-1β, TNF-α, IL-6 | Macrophages | LPS | Not specified | Inhibition of release | [1] |

| Signaling Pathways | |||||

| p38 MAPK Phosphorylation | RAW264.7 Macrophages | Pam3CSK4 | 25 µM | Inhibition | [3] |

| NF-κB (p65) Phosphorylation | RAW264.7 Macrophages | Pam3CSK4 | 100 µM | Inhibition | [3] |

| Other Inflammatory Markers | |||||

| COX-2 Expression | Cancer cells, Fibroblasts | Inflammatory stimuli | Not specified | Suppression | [8] |

Table 2: Effect of 5-MTP on T Cell Populations

| Parameter | Model System | Observation | Reference |

| T Cell Subsets | |||

| Th1 Cells | Mouse model of lupus | Suppression | [4] |

| Regulatory T cells (Tregs) | Mouse model of lupus | Increased population | [4] |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 5-MTP and a general experimental workflow for its study.

Caption: 5-MTP inhibits inflammatory signaling pathways.

Caption: General experimental workflow for studying 5-MTP.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-MTP's immunomodulatory effects.

In Vitro Macrophage Stimulation and 5-MTP Treatment

Objective: To assess the effect of 5-MTP on pro-inflammatory responses in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (5-MTP)

-

Phosphate Buffered Saline (PBS)

-

96-well or 24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed macrophages into tissue culture plates at a desired density (e.g., 1 x 10^5 cells/well in a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Pre-treatment with 5-MTP: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of 5-MTP (e.g., 1, 10, 25, 100 µM). A vehicle control (medium with the solvent used to dissolve 5-MTP) should be included. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group of cells treated with 5-MTP but not LPS, and a group of cells treated with LPS but not 5-MTP.

-

Incubation: Incubate the cells for a specified period depending on the endpoint being measured (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein measurement).

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis. The cells can be lysed for protein or RNA extraction for Western blot or qPCR analysis, respectively.

Measurement of Cytokine Levels by ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

Materials:

-

ELISA kit for the specific cytokine of interest

-

Cell culture supernatants or serum samples

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine, typically overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add standards (of known cytokine concentrations) and samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Western Blot for p38 MAPK Phosphorylation

Objective: To determine the effect of 5-MTP on the activation of the p38 MAPK signaling pathway.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

In Vivo Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)

Objective: To evaluate the therapeutic efficacy of 5-MTP in a clinically relevant model of systemic inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetics

-

Surgical instruments

-

Suture material

-

This compound

-

Saline

Procedure:

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.

-

Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis. The cecum is then returned to the peritoneal cavity, and the incision is closed.

-

5-MTP Administration: Administer 5-MTP (e.g., intraperitoneally) at a predetermined dose and time course (e.g., before or after the CLP procedure). A control group should receive vehicle (saline).

-

Monitoring: Monitor the mice for survival, clinical signs of sepsis (e.g., piloerection, lethargy), and body weight.

-

Sample Collection: At specified time points, blood and organs can be collected for analysis of cytokine levels, bacterial load, and histological examination.

Conclusion and Future Directions

This compound has demonstrated significant immunomodulatory properties, primarily through the suppression of pro-inflammatory macrophage activity and the modulation of T cell responses. Its ability to inhibit key inflammatory signaling pathways, such as p38 MAPK and NF-κB, positions it as a promising candidate for the development of novel therapies for a variety of inflammatory and autoimmune conditions.

Future research should focus on:

-

Elucidating the precise dose-response relationships of 5-MTP's effects on various immune cell types and cytokine profiles.

-

Identifying the specific cell surface receptor(s) for 5-MTP and delineating the downstream signaling events.

-

Further investigating the interplay between 5-MTP, the IDO pathway, and AhR signaling in immune tolerance.

-

Conducting more extensive preclinical studies in a wider range of animal models of inflammatory and autoimmune diseases to validate its therapeutic potential.

A deeper understanding of the molecular mechanisms underlying 5-MTP's immunomodulatory actions will be crucial for its successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Regulatory T-Cell Markers in CD4+ T Cells of the Upper Airway Mucosa | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Tryptophan Hydroxylase-1 in 5-Methoxytryptophan Biosynthesis: A Technical Guide

Executive Summary: 5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan with significant anti-inflammatory and anti-fibrotic properties, making it a molecule of high interest for therapeutic development. The biosynthesis of 5-MTP is critically dependent on the enzyme Tryptophan Hydroxylase-1 (TPH-1). This technical guide provides an in-depth examination of the biochemical pathway, regulatory mechanisms, and experimental methodologies related to the role of TPH-1 in 5-MTP production, tailored for researchers, scientists, and drug development professionals.

The this compound (5-MTP) Biosynthetic Pathway

The synthesis of 5-MTP from the essential amino acid L-tryptophan is a two-step enzymatic process. TPH-1 governs the initial, rate-limiting step in this pathway.[1][2]

-

Hydroxylation of L-Tryptophan: TPH-1, a biopterin-dependent monooxygenase, catalyzes the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to produce 5-Hydroxytryptophan (5-HTP).[3][4] This conversion is the committed step for a series of bioactive molecules. TPH-1 is predominantly expressed in peripheral tissues such as the gut, pineal gland, and endothelial cells, distinguishing it from the TPH-2 isoform found in the central nervous system.[5][6][7][8] Cells that produce 5-MTP, including fibroblasts and vascular endothelial cells, specifically express TPH-1.[5][6]

-

Methylation of 5-HTP: The intermediate 5-HTP is subsequently O-methylated by the enzyme Hydroxyindole O-methyltransferase (HIOMT) to form the final product, this compound.[5][6][9][10]

This pathway represents a crucial branch of tryptophan metabolism, diverting the precursor away from the well-known serotonin (B10506) and melatonin (B1676174) synthesis pathways to produce the protective metabolite 5-MTP.[11]

Regulation of TPH-1 in 5-MTP Synthesis

The production of 5-MTP is tightly regulated through the modulation of TPH-1 expression and activity. Inflammatory signals are key negative regulators of this pathway.

Transcriptional Suppression: Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and various cytokines, have been shown to suppress the expression of TPH-1 in endothelial cells.[9][10] This inhibition leads to a direct reduction in 5-MTP synthesis and release, diminishing its protective effects during inflammatory events.[12] For instance, TPH-1 protein levels in human umbilical vein endothelial cells (HUVECs) are reduced by LPS in a concentration-dependent manner.[12]

Post-Translational Activation: The catalytic activity of TPH-1 can be enhanced through post-translational modifications, notably phosphorylation.[4] Protein Kinase A (PKA), for example, can phosphorylate TPH-1, leading to an increase in its enzymatic activity and subsequently boosting the synthesis of its products.[4][13]

Cofactor Dependency: As a member of the aromatic amino acid hydroxylase family, TPH-1's function is absolutely dependent on the presence of specific cofactors.[14] These include molecular oxygen (O₂), ferrous iron (Fe²⁺), and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄).[2][7][15] The availability of BH₄, in particular, can be a limiting factor in the catalytic cycle of TPH-1.[7]

Quantitative Data Presentation

The modulation of TPH-1 directly impacts the levels of 5-MTP. The following tables summarize key quantitative and qualitative findings from the literature.

Table 1: Factors Modulating TPH-1 Expression and Activity

| Modulator/Condition | Tissue/Cell Type | Effect on TPH-1 | Net Effect on 5-MTP/Product Level | Citation(s) |

| Lipopolysaccharide (LPS) | Endothelial Cells | Decreased protein expression | Reduced release | [9][10][12] |

| Pro-inflammatory Cytokines | Endothelial Cells | Inhibited expression | Suppressed production | [9][10] |

| Ischemia | Cardiac & Renal Tissues | Suppressed expression | Decreased level | [5][6] |

| cAMP/PKA Signaling | Pineal Gland | Increased activity via phosphorylation | Increased 5-HTP/Serotonin production | [4][13] |

| TPH-1 Overexpression | Kidney | Increased expression | Enhanced synthesis | [1][16][17] |

| TPH-1 Gene Knockout | Mice | Absent expression | Drastically reduced peripheral serotonin | [3] |

Table 2: Reported Concentrations and Levels of 5-MTP

| System/Condition | Analyte | Concentration/Level | Method | Citation(s) |

| Healthy Human Serum | 5-MTP | 1.02 µM (Mean) | Not Specified | [18] |

| Sepsis (Human & Murine) | 5-MTP | Reduced serum level | Not Specified | [10] |

| Chronic Kidney Disease | 5-MTP | Reduced level | Not Specified | [10] |

| Acute Myocardial Infarction | 5-MTP | Reduced level | Not Specified | [10] |

Experimental Protocols

Investigating the role of TPH-1 in 5-MTP biosynthesis requires robust and specific methodologies. Below are detailed protocols for a key in vitro activity assay and a cellular model for studying regulation.

Protocol: In Vitro TPH-1 Activity Assay (Continuous Fluorometric Method)

This assay leverages the different fluorescence spectral properties of tryptophan and its hydroxylated product, 5-HTP, to continuously monitor enzyme activity.[19]

Principle: The hydroxylation of tryptophan to 5-HTP causes a significant increase in fluorescence when excited at 300 nm. The rate of increase in the emission signal at 330 nm is directly proportional to the TPH-1 enzyme concentration.[19]

Reagents and Materials:

-

Purified recombinant TPH-1 enzyme

-

L-tryptophan

-

6-methyltetrahydropterin (BH₄ analog)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate (Fe²⁺ source)

-

MES buffer (pH 7.0)

-

Microplate fluorometer

-

96-well, UV-transparent microplates

Standard Reaction Mixture (per well):

-

50 mM MES, pH 7.0

-

60 µM L-tryptophan

-

300 µM 6-methyltetrahydropterin

-

200 mM Ammonium sulfate

-

7 mM DTT

-

25 µg/mL Catalase

-

25 µM Ferrous ammonium sulfate

-

0-400 nM purified TPH-1 enzyme

Procedure:

-

Prepare a master mix of the reaction buffer containing all components except the enzyme.

-

Aliquot the master mix into the wells of a 96-well plate.

-

Pre-incubate the plate at the desired temperature (e.g., 15°C for TPH-1 stability).[19]

-

Initiate the reaction by adding varying concentrations of the TPH-1 enzyme to the wells.

-

Immediately place the plate in a microplate fluorometer.

-

Measure fluorescence intensity every 1-10 minutes for up to 2 hours, with excitation set at 300 nm and emission at 330 nm.[19]

-

Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence vs. time plot for each enzyme concentration. Plot V₀ against enzyme concentration to confirm linearity.

Protocol: Cellular Model for Studying TPH-1 Regulation

This protocol describes the use of a human cell line to study the downregulation of TPH-1 expression by inflammatory stimuli. Human monocytic THP-1 cells or endothelial cells (HUVECs) are suitable models.[12][20]

Principle: Cells are treated with an inflammatory agent (LPS), and subsequent changes in TPH-1 mRNA and protein levels are quantified using qPCR and Western Blot, respectively.

Materials:

-

THP-1 cells or HUVECs

-

Appropriate culture medium (e.g., RPMI-1640 for THP-1) with supplements.[20]

-

Lipopolysaccharide (LPS) from E. coli

-

Reagents for RNA extraction and cDNA synthesis

-

qPCR primers for TPH-1 and a housekeeping gene (e.g., GAPDH)

-

Reagents for protein lysis (e.g., RIPA buffer) and Western Blotting

-

Primary antibody against TPH-1

-

Appropriate secondary antibody

Procedure:

-

Cell Culture: Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).

-

Stimulation: Treat cells with varying concentrations of LPS (e.g., 0, 10, 100, 1000 ng/mL) for a set time course (e.g., 6, 12, 24 hours).

-

Harvesting:

-

For qPCR analysis , wash cells with PBS and lyse them using an appropriate RNA lysis buffer.

-

For Western Blot analysis , wash cells with PBS and lyse them using ice-cold RIPA buffer with protease inhibitors.

-

-

TPH-1 mRNA Quantification (qPCR):

-

Extract total RNA and verify its integrity.

-

Synthesize cDNA from the RNA template.

-

Perform quantitative PCR using primers for TPH-1 and the housekeeping gene.

-

Analyze data using the ΔΔCt method to determine the relative fold change in TPH-1 expression compared to untreated controls.

-

-

TPH-1 Protein Quantification (Western Blot):

-

Determine the total protein concentration of the cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for TPH-1.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Therapeutic Implications

Tryptophan Hydroxylase-1 is the indispensable, rate-limiting enzyme in the peripheral biosynthesis of this compound, a metabolite with potent anti-inflammatory and anti-fibrotic activities. The production of 5-MTP is tightly controlled, primarily through the transcriptional regulation of TPH-1, which is notably suppressed by pro-inflammatory signals. This regulatory mechanism suggests that during inflammation, a key endogenous protective pathway is dampened.

For drug development professionals, understanding the central role of TPH-1 opens new therapeutic avenues. Strategies aimed at enhancing TPH-1 expression or activity could boost endogenous 5-MTP levels, offering a novel approach to treating a range of complex human inflammatory disorders, including sepsis, chronic kidney disease, and fibrosis.[1][5][9] Conversely, specific inhibition of TPH-1 may be relevant in contexts where its products contribute to pathology. The experimental protocols provided herein offer a robust framework for investigating novel modulators of this critical enzymatic pathway.

References

- 1. Gene - TPH1 [maayanlab.cloud]

- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology [mdpi.com]

- 3. Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Posttranslational regulation of TPH1 is responsible for the nightly surge of 5-HT output in the rat pineal gland - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinctive iron requirement of tryptophan 5-monooxygenase: TPH1 requires dissociable ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TPH1 tryptophan hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. Tph1 tryptophan hydroxylase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. static.igem.org [static.igem.org]

- 20. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxytryptophan: A Novel Endogenous Modulator of the p38 MAPK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Methoxytryptophan (5-MTP), a metabolite of L-tryptophan, is emerging as a significant endogenous signaling molecule with potent anti-inflammatory and vasoprotective properties.[1][2] A primary mechanism underlying these effects is its ability to negatively regulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in a range of pathologies, including vascular diseases and cancer.[1][4] This technical guide provides a comprehensive overview of the 5-MTP signaling axis, focusing on its interaction with the p38 MAPK pathway. It includes a summary of key quantitative data, detailed experimental protocols for studying this interaction, and visual diagrams of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting this pathway.

The this compound Signaling Pathway

5-MTP is an endothelium-derived molecule that plays a crucial role in maintaining vascular barrier function.[1][5] It exerts its protective effects by counteracting the influence of various pro-inflammatory mediators, such as vascular endothelial growth factor (VEGF), lipopolysaccharide (LPS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1][2] These inflammatory stimuli typically trigger the activation of the p38 MAPK pathway, leading to downstream effects that include the downregulation of vascular endothelial (VE)-cadherin, a key component of endothelial junctions.[1] This disruption of VE-cadherin integrity results in increased endothelial permeability and vascular leakage.[1][5]

5-MTP intervenes in this process by inhibiting the phosphorylation and subsequent activation of p38 MAPK.[1][3] By blocking this central signaling node, 5-MTP preserves VE-cadherin expression and maintains the integrity of the endothelial barrier, thereby preventing hyperpermeability.[1][2] The inhibitory action of 5-MTP on p38 MAPK activation has been shown to be as effective as established chemical inhibitors of the pathway, such as SB202190.[1][2]

The biosynthesis of 5-MTP itself is subject to regulation by pro-inflammatory signals.[1] Tryptophan hydroxylase-1 (TPH-1), a key enzyme in the synthesis of 5-MTP, is downregulated in the presence of pro-inflammatory mediators, leading to a reduction in endogenous 5-MTP levels.[1] This suggests a feedback loop where inflammation can suppress the production of a molecule that would otherwise dampen its effects.

Beyond its effects on vascular permeability, the inhibition of the p38 MAPK pathway by 5-MTP has broader anti-inflammatory consequences. It has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are critical for leukocyte adhesion and infiltration into tissues.[3] Furthermore, 5-MTP's influence extends to other cellular processes where p38 MAPK is a key player, including cancer cell growth and migration, and cellular senescence.[3][4]

Signaling Pathway Diagram

Caption: The this compound signaling pathway and its inhibitory effect on p38 MAPK activation.

Quantitative Data Summary

The inhibitory effect of 5-MTP on p38 MAPK activation has been quantified in several studies, primarily through the use of Western blotting to measure the levels of phosphorylated p38 (p-p38), the active form of the kinase. The following tables summarize the key findings from these experiments.

Table 1: Effect of 5-MTP on Pro-inflammatory Mediator-Induced p38 MAPK Phosphorylation

| Treatment | 5-MTP Concentration | p-p38 MAPK Level (Relative to Control) | Reference |

| VEGF | - | Increased | [3] |

| VEGF | + | Reduced | [3] |

| IL-1β | - | Increased | [3] |

| IL-1β | + | Reduced | [3] |

| TNF-α | - | Increased | [3] |

| TNF-α | + | Reduced | [3] |

| LPS | - | Increased | [3] |

| LPS | + | Reduced | [3] |

Table 2: Comparison of 5-MTP and SB202190 on VE-cadherin Expression and Endothelial Permeability

| Treatment | Outcome | Reference |

| IL-1β | Decreased VE-cadherin, Increased Permeability | [1][2] |

| IL-1β + 5-MTP | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |

| IL-1β + SB202190 | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |

| TNF-α | Decreased VE-cadherin, Increased Permeability | [1][2] |

| TNF-α + 5-MTP | Preserved VE-cadherin, Blocked Hyperpermeability | [1][2] |